2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid
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Overview
Description
2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid is an organic compound that features a naphthalene ring substituted with a methoxyethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-(1-Methoxyethyl)naphthalen-1-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and amines are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A related compound with similar structural features but different substituents.
2-(Naphthalen-2-yloxy)acetic acid: Another analog with variations in the position of the naphthalene ring substitution
Uniqueness
2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-[4-(1-methoxyethyl)naphthalen-1-yl]oxyacetic acid |
InChI |
InChI=1S/C15H16O4/c1-10(18-2)11-7-8-14(19-9-15(16)17)13-6-4-3-5-12(11)13/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChI Key |
VCVMQTOHTNCPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)OCC(=O)O)OC |
Origin of Product |
United States |
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